Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This heterocyclic building block (CAS 377059-68-2) is differentiated by its meta-bromophenyl substituent—critical for structure-activity relationships, palladium-catalyzed cross-coupling diversification, and X-ray crystallography phasing. The C5 methyl ester provides a synthetic handle for amide formation or hydrolysis. For hit-to-lead and agrochemical intermediate programs, substitution with non-brominated or regioisomeric analogs invalidates prior SAR data. Source with ≥95% purity from verified suppliers. Request bulk pricing.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 377059-68-2
Cat. No. B3263611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
CAS377059-68-2
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3
InChIKeyULDKSOMTGPDKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate CAS 377059-68-2: Chemical Properties and Research Sourcing


Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2) is a heterocyclic building block with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . It belongs to the isoxazole class, featuring a five-membered ring with adjacent nitrogen and oxygen atoms, a methyl ester at the 5-position, and a 3-bromophenyl group at the 3-position. The compound is a solid at room temperature with a predicted boiling point of 405.4±35.0 °C and a predicted density of 1.526±0.06 g/cm³ . It is primarily utilized as a versatile scaffold and intermediate in medicinal chemistry and life sciences research . Commercially, it is available from multiple suppliers with typical purities of ≥95% . This specific substitution pattern, particularly the presence of the heavy bromine atom at the *meta*-position of the phenyl ring, underpins its differentiation from a range of closely related analogs and establishes its specific utility in certain research contexts.

Why Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate Cannot Be Replaced by Generic Isoxazole Analogs


Substituting methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate with a generic isoxazole analog is not feasible for research projects where its specific molecular features are critical. The compound's identity is defined by a precise combination of three structural elements: the isoxazole core, a 5-carboxylate ester, and a 3-(3-bromophenyl) substituent. Altering any one of these can drastically change its physicochemical properties and its potential for biological interaction or further synthetic elaboration. For instance, the presence and position of the bromine atom is a key determinant of molecular weight, lipophilicity, and electronic distribution, which are all critical for structure-activity relationships (SAR) [1]. Furthermore, the specific isoxazole regioisomer is non-interchangeable; the 5-carboxylate ester is synthetically distinct from the 4-carboxylate or 3-carboxylate isomers, which may exhibit different reactivity and binding profiles. Replacing it with a non-brominated, *para*-substituted, or regioisomeric analog would therefore represent a different chemical entity with unverified and potentially divergent properties, invalidating any prior SAR data or synthetic route optimization based on this specific compound.

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate: A Quantitative Comparative Analysis Against Its Closest Analogs


Key Synthetic Intermediates for a 3-(3-Bromophenyl)isoxazole-5-carboxylate Core

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2) has been specifically synthesized as a versatile small molecule scaffold . While no peer-reviewed articles were found that quantitatively compare its biological activity against its closest analogs, its differentiation is established through its unique structural features. The compound's identity is defined by three key components: the isoxazole core, a 5-carboxylate ester, and a 3-(3-bromophenyl) substituent. The presence and *meta*-position of the bromine atom is a key determinant of molecular weight (282.09 g/mol), lipophilicity, and electronic distribution, which are all critical for structure-activity relationships (SAR).

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Regioisomeric Differentiation: 5-Carboxylate vs. 4-Carboxylate and 3-Carboxylate Isoxazoles

The position of the carboxylate ester on the isoxazole ring is a critical determinant of the compound's utility. Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a specific regioisomer that cannot be substituted by other isomers with the same molecular formula. For example, methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate (CAS 267651-85-4) [1] and methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate (CAS 745078-74-4) are distinct chemical entities. These regioisomers possess different physicochemical properties, such as predicted LogP values, and different reactivity profiles in downstream synthetic applications. Selecting the correct regioisomer is paramount for maintaining the fidelity of a synthetic route or ensuring a specific binding mode in a biological assay.

Regioselective Synthesis Medicinal Chemistry Building Blocks

Halogen Substitution: Bromine vs. Chlorine vs. Fluorine for Downstream Derivatization

The choice of halogen substituent on the phenyl ring has profound implications for a compound's synthetic utility. The bromine atom in methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. Compared to its chloro analog (methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate) , the bromo compound generally exhibits higher reactivity in oxidative addition, the rate-limiting step for many cross-couplings, allowing for milder reaction conditions and broader substrate scope. In contrast, the fluoro analog (methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate) is largely inert to such transformations, making the bromo derivative the preferred choice for generating diverse libraries of biaryl or other substituted derivatives.

Cross-Coupling Chemistry Medicinal Chemistry Halogen Bonding

Defined Research Applications for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2)


Medicinal Chemistry: A Scaffold for Library Synthesis and SAR Studies

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate serves as a core scaffold for generating libraries of isoxazole-containing compounds. The 5-carboxylate ester provides a handle for amide bond formation or hydrolysis to a carboxylic acid, enabling further diversification. The 3-(3-bromophenyl) moiety, as established in Section 3, is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for rapid exploration of SAR at the 3-position of the phenyl ring . This makes it a strategically valuable building block for hit-to-lead and lead optimization programs in medicinal chemistry.

Chemical Biology: A Heavy-Atom Probe for X-ray Crystallography

The presence of a bromine atom in methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate makes it a potential tool for X-ray crystallography. Bromine is a heavy atom that exhibits anomalous scattering of X-rays, which can be exploited to solve the phase problem in protein crystallography. When a ligand containing this scaffold is bound to a protein, the bromine atom can serve as an intrinsic marker to help determine the three-dimensional structure of the protein-ligand complex. This is a significant advantage over analogs with lighter halogens (e.g., chlorine or fluorine) or no halogen, which provide a much weaker anomalous signal and are less useful for phasing [1].

Agrochemical Discovery: Intermediate for Crop Protection Agents

Isoxazole derivatives are a privileged scaffold in the development of novel agrochemicals, including herbicides and fungicides. Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate can be used as a key intermediate to synthesize a new generation of crop protection agents. The bromine atom provides a synthetic handle for further derivatization, while the isoxazole core can mimic carboxylic acids or other bioactive motifs. Its use in this field is supported by the general utility of oxazole derivatives in creating bioactive molecules for agricultural applications .

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